molecular formula C6H3Br2F B074303 2,4-Dibromo-1-fluorobenzene CAS No. 1435-53-6

2,4-Dibromo-1-fluorobenzene

Cat. No. B074303
M. Wt: 253.89 g/mol
InChI Key: MKHDDTWHDFVYDQ-UHFFFAOYSA-N
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Patent
US06992103B2

Procedure details

Butyllithium (1.6M solution in hexanes, 12.3 ml, 19.7 mmol) was added dropwise to a solution of 2,2,6,6-tetramethylpiperidine (3.32 ml, 19.7 mmol) in THF at −78° C. The reaction was stirred for 10 min. prior to the addition of 2,4-dibromofluorobenzene (5 g, 19.7 mmol). Stirring was continued for 2 h. The solution was then poured onto freshly crushed dry ice and allowed to warm to room temperature. The resulting solution was diluted with water (100 ml) and NaOH (2M, 10 ml) was added. This was extracted with ether (2×) and the aqueous layer was acidified to pH 1 (2M HCl) to afford a gummy solid which was triturated from ether to afford the title compound (D37) as a colourless solid (1.23 g).
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
3.32 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.CC1(C)CCCC(C)(C)N1.[Br:16][C:17]1[CH:22]=[C:21]([Br:23])[CH:20]=[CH:19][C:18]=1[F:24].[C:25](=[O:27])=[O:26]>C1COCC1.O.[OH-].[Na+]>[Br:16][C:17]1[C:18]([F:24])=[C:19]([CH:20]=[C:21]([Br:23])[CH:22]=1)[C:25]([OH:27])=[O:26] |f:6.7|

Inputs

Step One
Name
Quantity
12.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.32 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Br)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
This was extracted with ether (2×)
CUSTOM
Type
CUSTOM
Details
to afford a gummy solid which
CUSTOM
Type
CUSTOM
Details
was triturated from ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C(=C(C(=O)O)C=C(C1)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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